![molecular formula C17H19N3O2S B2960247 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034406-68-1](/img/structure/B2960247.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) and a pyrazole moiety, which is a class of organic compounds with the formula C3H3N2H .
Synthesis Analysis
The synthesis of such compounds often involves coupling reactions and electrophilic cyclization reactions . For example, benzo[b]thiophene derivatives can be synthesized regioselectively using these methods . The solvent is typically removed under vacuum, and the residue is purified by column chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” would depend on its precise molecular structure. For similar compounds, properties such as boiling point, melting point, and NMR data have been reported .Scientific Research Applications
5-HT1A Serotonin Receptors Affinity
The compound has shown promising results in studies related to 5-HT1A serotonin receptors. The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied. The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Antimicrobial Properties
Benzothiophene derivatives, including this compound, have been tested for their antimicrobial properties against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923. Some of these compounds displayed high antibacterial activity against S. aureus .
Antifungal Properties
Certain benzothiophene derivatives were found to have potentials to be used as antifungal agents against current fungal diseases .
Antioxidant Capacities
Novel benzothiophene derivatives showed quite high antioxidant capacities. For instance, 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene showed high antioxidant capacities which are better than the reference of trolox .
Physicochemical Characteristics
The compound’s physicochemical characteristics can be influenced by extended π-conjugation. For instance, compound 2 has an extra fused benzene ring compared to compound 3, allowing us to explore the impact of extended π-conjugation on the physicochemical characteristics of the organic semiconductor .
Organic Semiconductors
Benzothiophene derivatives, including this compound, have been explored as organic semiconductors for organic thin-film .
Safety and Hazards
The safety and hazards associated with “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” would depend on its precise chemical structure and properties. Some related compounds are considered hazardous and can cause skin and eye irritation, and specific target organ toxicity .
Future Directions
The future directions for research on “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” could include further exploration of its synthesis, properties, and potential applications. For instance, some benzo[b]thiophene derivatives have shown potential as antimicrobial agents and antioxidants , and others have exhibited high efficiency in near-infrared polymer light-emitting diodes .
Mechanism of Action
Target of Action
The primary target of this compound is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis, catalyzing the reaction of serotonin with acetylcoenzyme A to produce N-acetylserotonin . This enzyme is considered a valuable target for controlling circulating melatonin levels .
Mode of Action
This could result in decreased production of N-acetylserotonin, a precursor to melatonin .
Biochemical Pathways
The inhibition of AANAT affects the melatonin synthesis pathway. Melatonin is primarily known for its role in controlling circadian rhythms but is also involved in a wide range of physiological processes . Therefore, the inhibition of AANAT could disrupt these processes by reducing melatonin levels.
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-16(11(2)20(3)19-10)17(22)18-8-14(21)13-9-23-15-7-5-4-6-12(13)15/h4-7,9,14,21H,8H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHAXICJBYLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
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